Hete-8(R)
Description
Context within Eicosanoid Lipid Mediator Research
Eicosanoids represent a diverse class of signaling molecules derived from oxygenated fatty acids, including prostaglandins (B1171923), leukotrienes, lipoxins, and HETEs researchgate.netnih.gov. These lipid mediators play crucial roles in regulating inflammation, immune responses, cardiovascular function, and cell growth ontosight.airesearchgate.netresearchgate.netwikipedia.orgontosight.ainih.gov. Research into eicosanoids, including HETEs, is vital for elucidating the complex mechanisms underlying these biological processes and their implications in various diseases, such as cancer and cardiovascular disorders researchgate.netnih.govresearchgate.netbiosynth.com. The study of 8-HETE fits within this field by exploring its specific contributions to these intricate signaling networks ontosight.ai.
Overview of Hydroxyeicosatetraenoic Acids (HETEs) and Their Significance
Hydroxyeicosatetraenoic acids (HETEs) are monohydroxylated derivatives of arachidonic acid. They are primarily produced by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes, as well as via non-enzymatic lipid peroxidation nih.gov. Different HETE isomers, such as 5-HETE, 8-HETE, 12-HETE, 15-HETE, and 20-HETE, are generated depending on the enzyme involved and the site of oxygenation on the arachidonic acid molecule mdpi.comnih.govnih.gov. These various HETEs possess diverse and sometimes opposing biological activities, influencing processes like inflammation, cell proliferation, and vascular tone ontosight.airesearchgate.netnih.govresearchgate.netwikipedia.orgontosight.aiwikipedia.org. Their significance lies in their roles as potent signaling molecules that can impact cellular function and contribute to disease pathogenesis ontosight.airesearchgate.netontosight.aibiosynth.com.
Specificity and Research Focus on 8-HETE Isomers
While HETEs as a class are broadly studied, specific research has focused on the distinct biological roles of individual HETE isomers, including the 8-HETE isomers, 8(R)-HETE and 8(S)-HETE ontosight.aiebi.ac.ukresearchgate.net. These isomers are generated through different enzymatic pathways and can exhibit stereospecific biological activities ebi.ac.uknih.gov. For instance, 8(S)-HETE is a major lipoxygenase product in murine epidermis and has been shown to activate PPARα and protein kinase C nih.govmedchemexpress.com. 8(R)-HETE, on the other hand, has been identified as a stereospecific inducer of oocyte maturation in marine invertebrates ebi.ac.ukcaymanchem.com. The distinct biological effects of 8(R)- and 8(S)-HETE highlight the importance of studying the specific isomers to fully understand their contributions to biological systems ontosight.aiebi.ac.uknih.gov. Research continues to explore the precise synthesis pathways, targets, and functional consequences of 8-HETE isomers in various biological contexts ontosight.aiontosight.airesearchgate.netnih.gov.
Table 1: Overview of Selected HETE Isomers and Associated Biological Activities
| HETE Isomer | Primary Synthesis Pathway(s) | Selected Biological Activities |
| 5-HETE | 5-Lipoxygenase | Chemotaxis of neutrophils and eosinophils, immune response, potential pro/anti-tumorigenic effects wikipedia.orgontosight.ai |
| 8-HETE | 8-Lipoxygenase, potentially others | Inflammation, cell growth inhibition (in some contexts), potential role in carcinogenesis ontosight.airesearchgate.netnih.govnih.gov |
| 12-HETE | 12-Lipoxygenase | Inflammation, cell growth and differentiation, cardiovascular health, tumor progression nih.govontosight.ai |
| 15-HETE | 15-Lipoxygenase | Potential disruption of cancer progression nih.gov |
| 20-HETE | Cytochrome P450 ω-hydroxylases | Regulation of vascular tone, blood pressure, potential role in cancer progression nih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+ |
InChI Key |
NLUNAYAEIJYXRB-MWVQPJOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C(C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Synthetic Chemistry Methodologies for Hete 8 R and Analogs
Total Chemical Synthesis Approaches for Stereospecific HETEs
Total chemical synthesis provides routes to access HETEs and their stereoisomers, allowing for precise control over the molecular structure. While general methods for the synthesis of HETEs exist, achieving high stereospecificity, particularly for enantiomers like 8(R)-HETE, often requires sophisticated strategies.
Some approaches to the stereospecific synthesis of HETEs involve the use of chiral auxiliaries or catalysts to direct the formation of a specific enantiomer. For instance, stereospecific syntheses of other HETE isomers, such as 5-(S)- and 5-(R)-HETE, have been reported using chemical methods drugfuture.com. These methods often involve a series of steps, including the controlled introduction of the hydroxyl group and the establishment of the correct double bond geometry.
The total synthesis of complex natural products, including those with multiple stereocenters, often employs strategies like enantioselective reactions and the coupling of precisely constructed fragments pitt.eduresearchgate.netnih.govmit.edu. While specific detailed total synthesis schemes solely focused on 8(R)-HETE with high stereospecificity were not extensively detailed in the search results, the principles applied in the stereospecific synthesis of other eicosanoids and complex molecules are relevant. These principles involve careful control of reaction conditions, choice of reagents, and purification techniques to isolate the desired stereoisomer.
Chemo-Enzymatic Strategies for Enantiomerically Enriched Compounds
Chemo-enzymatic synthesis offers a powerful alternative or complementary approach to total chemical synthesis for obtaining enantiomerically enriched compounds like 8(R)-HETE. These strategies combine the versatility of chemical transformations with the high stereo- and regioselectivity offered by enzymes.
Enzymes, particularly lipoxygenases, are involved in the biosynthesis of HETEs from arachidonic acid in biological systems, often producing specific stereoisomers caymanchem.comnih.gov. For example, 8(R)-HETE is biosynthesized by lipoxygenation of arachidonic acid in certain marine invertebrates caymanchem.com. This enzymatic specificity can be harnessed in vitro for synthesis.
Chemo-enzymatic approaches can involve using enzymes to perform a key stereoselective step within a larger synthetic route that otherwise employs chemical reactions. This integration allows for the production of compounds with high enantiomeric purity that might be challenging to achieve solely through chemical means. Studies on the chemo-enzymatic synthesis of other chiral molecules demonstrate the effectiveness of this approach in generating enantiomerically enriched products mdpi.comresearchgate.netacs.orgnih.gov.
Integration of Chemical and Enzymatic Transformations
The integration of chemical and enzymatic transformations in the synthesis of enantiomerically enriched HETEs and analogs typically involves a sequence where chemical steps are used for building the basic carbon skeleton or introducing specific functionalities, while enzymatic steps are employed for introducing chirality or modifying existing functional groups with high selectivity.
For instance, a chemical synthesis might provide a racemic mixture or an intermediate that is then subjected to enzymatic resolution or a stereoselective enzymatic reaction to yield the desired enantiomer mdpi.comresearchgate.net. Alternatively, an enzyme could be used to initiate the synthesis from a simple precursor, followed by chemical modifications to complete the target molecule. The success of these integrated strategies relies on careful optimization of both the chemical and enzymatic reaction conditions, as well as the compatibility between the different steps. The choice of enzyme, reaction medium, temperature, and pH are all critical factors in achieving high yields and enantioselectivity in the enzymatic step.
Design and Synthesis of 8-HETE Analogs for Receptor Ligand Studies
The design and synthesis of 8-HETE analogs are driven by the need to understand the interaction of these lipids with their biological targets, such as peroxisome proliferator-activated receptors (PPARs), and to develop compounds with modulated activity or improved pharmacological properties researchgate.nettandfonline.comresearchgate.netnih.govnih.govingentaconnect.comoup.com. Analogs are created by modifying the structure of 8-HETE, for example, by altering the fatty acid chain length, introducing different functional groups, changing the position or geometry of double bonds, or incorporating cyclic structures researchgate.nettandfonline.comresearchgate.netnih.govnih.govingentaconnect.combenthamdirect.comingentaconnect.com.
The synthesis of these analogs often involves multi-step chemical procedures tailored to introduce the desired structural modifications at specific positions on the HETE scaffold tandfonline.comingentaconnect.com. Strategies may include coupling reactions, functional group interconversions, and the formation of new carbon-carbon bonds. The design process is frequently guided by structural information about the target receptors and insights gained from structure-activity relationship (SAR) studies (see Section 3.4).
For example, modifications around the 8-HETE structure have led to the identification of analogs with activity towards PPAR nuclear receptors researchgate.nettandfonline.comresearchgate.netnih.gov. The synthesis of these analogs can involve building a core structure, such as a quinoline (B57606) or quinoxaline, and then attaching side chains resembling parts of the HETE molecule researchgate.nettandfonline.comresearchgate.netingentaconnect.combenthamdirect.comingentaconnect.com.
Structure-Activity Relationship (SAR) Studies Based on Synthetic Analogs
Structure-Activity Relationship (SAR) studies are essential for understanding how variations in the chemical structure of 8-HETE and its analogs influence their biological activity, such as their affinity for receptors or their effects in cellular assays researchgate.nettandfonline.comresearchgate.netnih.govingentaconnect.comoup.combenthamdirect.comingentaconnect.com. By synthesizing a series of analogs with systematic structural modifications and testing their biological activity, researchers can identify the key structural features responsible for activity and potency.
SAR studies based on synthetic 8-HETE analogs have provided valuable insights into the requirements for interaction with PPARs. These studies have indicated the importance of specific parts of the molecule, such as the hydroxyl group and the nature and length of the side chains, for biological activity researchgate.nettandfonline.comresearchgate.netnih.govingentaconnect.combenthamdirect.comingentaconnect.com. For instance, modifications to the upper acid chain and the lipophilic side chain of 8-HETE analogs have been shown to significantly impact their activity towards PPARα and PPARγ researchgate.nettandfonline.comresearchgate.net.
Data from SAR studies can be used to guide the design of new, more potent, or more selective analogs for further investigation or potential therapeutic development. These studies often involve testing the synthesized analogs in in vitro assays, such as receptor binding assays or cell-based reporter gene assays, to quantify their activity researchgate.nettandfonline.comresearchgate.netingentaconnect.comoup.combenthamdirect.comingentaconnect.comnih.gov.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 8(R)-Hydroxyeicosatetraenoic Acid (8(R)-HETE) | 105500-09-2 caymanchem.com |
| 8(S)-Hydroxyeicosatetraenoic Acid (8(S)-HETE) | 98462-03-4 ebi.ac.uk |
| (±)8-HETE | 70968-93-3 caymanchem.commedchemexpress.com |
| Arachidonic acid | 444899 caymanchem.comnih.govoup.comcaymanchem.commedchemexpress.com |
| S 70655 | Not found in search results with a specific PubChem CID. Mentioned as a quinoline analog of 8(S)-HETE. tandfonline.comresearchgate.netnih.govingentaconnect.comebi.ac.uk |
| 5-HETE | 70608-72-9 drugfuture.com |
| 12(S)-HETE | 5280477 nih.govusu.edu |
| 15(S)-HETE | 5280505 nih.gov |
| 12(R)-HETE | 5362554 nih.govusu.edu |
| PPARα | 613163 researchgate.nettandfonline.comresearchgate.netnih.govnih.govingentaconnect.comoup.combenthamdirect.comingentaconnect.com |
| PPARγ | 613164 researchgate.nettandfonline.comresearchgate.netnih.govnih.govingentaconnect.comoup.combenthamdirect.comingentaconnect.com |
Data Table: Examples of 8-HETE Analog SAR Findings (Based on Search Results)
| Analog Modification Example | Impact on PPAR Activity (General) | Key Structural Feature Highlighted | Source(s) |
| Quinoxaline core with side chains | Decreased activity towards both PPARα and PPARγ compared to some other analogs | Central role of the bottom side chain in activity | ingentaconnect.combenthamdirect.comingentaconnect.com |
| Variations of aromatic core (e.g., quinoline, benzoquinoline) | Varied activity; quinoline derivatives appeared promising | Nature of the aromatic core | researchgate.nettandfonline.comresearchgate.netnih.gov |
| Modifications of the upper acid chain | High sensitivity to modifications | Upper acid chain | researchgate.nettandfonline.comresearchgate.netnih.gov |
| Variations in length and size of the lipophilic side chain | Strong effect on activity | Lipophilic side chain | researchgate.nettandfonline.comresearchgate.netnih.gov |
| Presence of free hydroxyl group and triple bond (in S 70655) | Central role for biological activity | Hydroxyl group and triple bond | tandfonline.comingentaconnect.com |
| 8(S)-HETE vs 8(R)-HETE (for PPARα) | 8(S)-HETE is a higher-affinity ligand and more efficient activator than 8(R)-HETE | Stereochemistry at the C8 position | oup.com |
This table summarizes some general findings from the search results regarding how structural changes in 8-HETE analogs affect their activity, particularly concerning PPARs. Specific quantitative data (e.g., IC50 or EC50 values for individual analogs) would require detailed extraction from the full text of the cited papers, which is beyond the scope of this response.
Metabolic Fates and Biotransformation Pathways of 8 Hetes
Integration within Major Lipid Metabolic Networks
8-HETEs are generated from arachidonic acid, which is primarily released from membrane phospholipids (B1166683) through the action of phospholipase A2 enzymes. oup.comwikipedia.org Arachidonic acid metabolism proceeds through several major enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. oup.com 8-HETE is specifically a product of the LOX pathway, catalyzed by lipoxygenases. oup.commdpi.com While 5-HETE, 12-HETE, and 15-HETE are also prominent LOX products, 8-HETE is generated via 8-lipoxygenase activity. mdpi.com In mouse skin, for instance, an enzymatic activity converts arachidonic acid to 8-HETE, which is almost exclusively the 8(S)-hydroxy enantiomer (8(S)-HETE). nih.gov This biosynthesis involves the stereoselective abstraction of a hydrogen atom, consistent with the properties of an 8S-lipoxygenase. nih.gov
Lipid metabolic networks are complex and interconnected, with metabolites from one pathway potentially influencing others. 8-HETE, as an eicosanoid, is integrated into this network, and its presence and metabolism can reflect the activity of upstream pathways, particularly those involving arachidonic acid. mdpi.com Studies utilizing metabolomic profiling have shown that 8-HETE levels can be altered in various physiological and pathological conditions, highlighting its involvement in dysregulated lipid metabolism. mdpi.comnih.gov For example, elevated levels of 8-HETE have been observed in the lungs of mice sensitized to house dust mite extract, alongside changes in glycerophospholipid and sphingolipid pathways, indicating an integration within these broader lipid networks during allergic sensitization. nih.gov
Oxidative Biotransformation Pathways
Oxidative biotransformation is a significant route for the metabolism of HETEs, leading to the formation of various downstream products. These transformations can alter the biological activity of the original HETE molecule.
Dehydrogenase-Mediated Conversion to Oxo-ETEs
One key oxidative pathway involves the conversion of HETEs to their corresponding oxo-eicosatetraenoic acids (oxo-ETEs) through the action of dehydrogenase enzymes. While 5-HETE is known to be oxidized to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in a NADP+-dependent manner, this enzyme is highly selective for 5(S)-HETE and has little to no ability to metabolize the R stereoisomer. wikipedia.orgencyclopedia.pubkarger.comwikipedia.org The conversion of other HETEs, including 8-HETE, to their oxo derivatives by specific dehydrogenases is also a recognized metabolic fate. For instance, a 15-hydroxyicosatetraenoate dehydrogenase metabolizes 15-HETE to 15-oxo-ETE using NAD+ and NADH as co-factors. wikipedia.org While the specific dehydrogenase responsible for the direct conversion of 8-HETE to 8-oxo-ETE is not as extensively characterized as 5-HEDH, the principle of dehydrogenase-mediated oxidation of the hydroxyl group to a ketone is a common theme in eicosanoid metabolism. nih.gov This conversion is an oxidative process, typically requiring cofactors like NADP+ or NAD+. encyclopedia.pubwikipedia.org
Identification of 8-HETE and Metabolites in Metabolomic Profiling
Metabolomic profiling, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is a crucial approach for identifying and quantifying 8-HETE and its metabolites in biological samples. nih.govresearchgate.net These techniques allow for the comprehensive analysis of the metabolome, providing insights into the metabolic state of cells, tissues, or organisms. nih.govfrontiersin.org
The identification of 8-HETE in metabolomic studies is often based on comparing its chromatographic retention time and mass spectral data (both parent ion and fragmentation patterns) with those of authentic standards. nih.govnih.gov For example, 8-HETE has been identified in mouse skin extracts using GC-MS and 1H-NMR spectroscopy, confirming its structure. nih.gov
Metabolomic profiling has revealed the presence of 8-HETE in various biological contexts, including mouse skin, human plasma, and lung tissue. mdpi.comnih.govnih.govmdpi.com Changes in 8-HETE levels, as detected by metabolomics, have been associated with conditions such as inflammation and allergic responses. mdpi.comnih.gov The identification of 8-HETE metabolites in these profiles can provide further information about the active metabolic pathways. While specific databases and sophisticated analytical workflows are essential for confident metabolite identification, particularly in untargeted metabolomics, the detection of 8-HETE and its related compounds contributes valuable data to understanding lipid metabolism in health and disease. nih.govresearchgate.net
Interconnections with other Cellular Metabolic Pathways
The metabolism of 8-HETE and other eicosanoids is not isolated but is interconnected with other major cellular metabolic pathways. These interconnections highlight the intricate regulatory networks within the cell.
Lipid metabolic pathways, including the metabolism of fatty acids like arachidonic acid and its products such as 8-HETE, are fundamentally linked to energy metabolism. labxchange.orgbmglabtech.com Fatty acids can be broken down through beta-oxidation to generate acetyl-CoA, which enters the citric acid cycle, a central hub of energy production. labxchange.org While 8-HETE itself may not directly enter the citric acid cycle in the same manner as saturated fatty acids, its precursor, arachidonic acid, is a fatty acid, and the metabolic state of fatty acid oxidation can influence the availability of arachidonic acid for eicosanoid synthesis.
Molecular Interactions and Mechanistic Research of 8 Hetes
Receptor Binding Analysis and Characterization
Investigation into the molecular mechanisms of 8-HETEs involves the identification and characterization of their cognate receptors. These studies are crucial for understanding how 8-HETEs exert their biological effects at a cellular level.
Investigation of Putative 8-HETE Receptors
Studies have explored various potential receptors for 8-HETEs. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ, have been identified as targets for certain HETEs. Specifically, 8(S)-HETE has been shown to be a strong activator and high-affinity ligand for PPARα. pnas.org In contrast, 8(R)-HETE has been reported as a poor ligand and activator of PPARα. pnas.org While 8(S)-HETE has also shown some interaction with PPARβ and PPARγ, 8(R)-HETE did not show detectable interaction with these receptors in some assays. oup.comoup.com
Other potential receptors for HETEs, including some isomers of 8-HETE, include the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2). caymanchem.comphysiology.orgwikipedia.org G protein-coupled receptor 31 (GPR31) has been identified as a high-affinity receptor for 12(S)-HETE, but it does not bind 12(R)-HETE and has low affinity for other HETEs like 5(S)-HETE or 15(S)-HETE, suggesting a degree of stereospecificity among HETE receptors. wikipedia.orgnih.gov While 20-HETE has been shown to bind to GPR75, displacing radiolabeled 20-HETE, 12(S)-HETE did not show this displacement, indicating receptor specificity among different HETE isomers. ahajournals.org
Quantitative Receptor-Ligand Binding Assays
Quantitative receptor-ligand binding assays are employed to determine the binding affinity and capacity of 8-HETEs to their putative receptors. These assays often involve the use of radiolabeled ligands to measure specific binding to cell membranes or recombinant receptor proteins. Competition binding assays, where increasing concentrations of an unlabeled ligand (like 8-HETE or its isomers) compete with a fixed concentration of a radiolabeled ligand for binding sites, are commonly used to determine the affinity of the unlabeled compound. acs.orgresearchgate.net
Studies utilizing such assays have provided quantitative data on the interaction of 8-HETEs with PPARs. For instance, quantitative studies have demonstrated that 8(S)-HETE binds to PPARα with higher affinity compared to 8(R)-HETE. pnas.orgoup.comoup.com
Competition Binding Studies and Affinity Determination
Competition binding studies are essential for determining the binding affinity (expressed as Ki or IC50 values) of a compound for a receptor. These studies involve incubating the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the competing unlabeled ligand. The concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be used to calculate the Ki value, representing the inhibition constant and an indicator of affinity. acs.orgresearchgate.netnih.gov
In the context of PPAR binding, competition binding studies have revealed significant differences in the affinity of 8(S)-HETE and 8(R)-HETE for PPARα. One study using a coactivator-dependent receptor ligand assay (CARLA) reported ED50 values of 1 μM for 8(S)-HETE and 50 μM for 8(R)-HETE for Xenopus PPARα, indicating a 50-fold higher potency for the (S) enantiomer in inducing receptor-coactivator interaction, which correlates with ligand binding affinity. oup.comoup.com This highlights the stereoselectivity in the binding of 8-HETEs to PPARα.
While specific quantitative binding data (like Ki or IC50 values) directly for 8(R)-HETE binding to a dedicated receptor other than PPARs are less extensively reported in the provided search results, studies on other HETE isomers, such as 12-HETE and 15-HETE, demonstrate the application of these techniques to characterize their interactions with receptors like TP and BLT2. For example, 12(R)-HETE and 12(S)-HETE have been shown to displace a radiolabeled TP receptor antagonist in competition binding studies, with different IC50 values reflecting their relative affinities for the receptor. physiology.org Similarly, competition experiments have been used to study the binding of 15-HETE and its analogs to specific binding sites, showing varying inhibitory potencies. nih.gov
Based on the available data, a summary of the relative binding affinities of 8(S)-HETE and 8(R)-HETE for PPARα can be presented:
| Compound | Receptor | Assay Type | ED50/IC50 (approx.) | Relative Affinity (vs 8(S)-HETE) | Source |
| 8(S)-HETE | PPARα | CARLA | 1 μM | 1x | oup.comoup.com |
| 8(R)-HETE | PPARα | CARLA | 50 μM | 0.02x (50-fold lower) | oup.comoup.com |
Note: ED50 in CARLA reflects potency in inducing receptor-coactivator interaction, which is related to ligand binding affinity.
Cellular Signaling Pathways Modulated by 8-HETE
Beyond receptor binding, research has investigated how 8-HETEs influence intracellular signaling cascades, particularly focusing on pathways involved in cellular responses such as inflammation and growth.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and the stress response. mdpi.comwikipathways.org Studies have indicated that 8-HETE can modulate MAPK signaling. Specifically, 8-HETE has been shown to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human ventricular cardiomyocytes. researchgate.netnih.gov This phosphorylation is indicative of the activation of the ERK MAPK pathway. The activation of MAPK pathways, including ERK1/2, p38 MAPK, and JNK, is a common mechanism by which various stimuli regulate cellular function. wikipathways.orgnih.gov While the specific mechanisms by which 8-HETE activates ERK1/2 are still being elucidated, its ability to induce this phosphorylation suggests a role in downstream cellular events mediated by this pathway. researchgate.netnih.gov
Other HETEs, such as 20-HETE and 12(S)-HETE, have also been implicated in MAPK activation in different cell types, suggesting that modulation of MAPK pathways may be a common feature among various HETE isomers, although the specific kinases activated and the mechanisms involved can vary. pnas.orgphysiology.org
Nuclear Factor-kappa B (NF-κB) Signaling Modulation
Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. wikipedia.orgfrontiersin.org Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor protein, IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.org
Research has demonstrated that 8-HETE can induce NF-κB activity. researchgate.netnih.gov In human ventricular cardiomyocytes, treatment with 8-HETE led to increased NF-κB binding activity. researchgate.net This modulation of NF-κB signaling by 8-HETE suggests its involvement in inflammatory processes and other cellular responses controlled by this pathway. researchgate.netnih.gov The activation of NF-κB by 8-HETE, alongside MAPK activation, has been implicated in cellular responses such as the induction of cellular hypertrophy. researchgate.netnih.gov
The interplay between MAPK and NF-κB pathways is well-established, and their co-modulation by 8-HETE suggests a complex signaling network through which this eicosanoid exerts its effects. researchgate.netnih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Subtype Selectivity
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. doc-developpement-durable.orgnih.gov They play crucial roles in regulating metabolic processes, including lipid and glucose homeostasis, as well as inflammation and cell differentiation. doc-developpement-durable.orgnih.gov The three main subtypes, PPARα, PPARδ, and PPARγ, exhibit distinct tissue distribution and functions. doc-developpement-durable.orgnih.gov
Eicosanoids, including HETEs, have been identified as endogenous ligands for PPARs. doc-developpement-durable.orgnih.govoup.com Notably, 8(S)-HETE has been shown to interact preferentially with PPARα. endocrine.org Studies using coactivator-dependent receptor ligand assay (CARLA) indicated that 8(S)-HETE is a strong activator of human PPARα. oup.com This activation demonstrates stereoselectivity, as the 8(R)-enantiomer shows significantly less activity towards PPARα. oup.com While 8(S)-HETE also interacts with PPARβ and PPARγ, its affinity for these subtypes appears lower compared to PPARα. oup.com
The differential interaction between 8(S)-HETE and 8(R)-HETE with PPAR subtypes highlights the importance of stereochemistry in ligand-receptor binding and subsequent cellular responses. oup.com This subtype selectivity suggests that 8-HETE enantiomers may exert specific regulatory effects through distinct PPAR pathways.
Downstream Cellular Responses and Molecular Mechanisms
The activation of PPARs by ligands like 8-HETEs can trigger a cascade of downstream cellular responses by modulating gene expression. doc-developpement-durable.orgnih.gov PPARs typically function as heterodimers with the retinoid X receptor (RXR) and bind to specific DNA response elements in the promoter regions of target genes. pnas.orgendocrine.org
Activation of PPARα by 8(S)-HETE, for instance, can influence the expression of genes involved in lipid metabolism. doc-developpement-durable.org While the precise downstream mechanisms initiated specifically by 8(R)-HETE are less extensively documented compared to 8(S)-HETE, the general principle of PPAR activation leading to altered gene transcription and subsequent cellular effects applies. doc-developpement-durable.orgnih.gov
Cellular responses mediated by eicosanoids and other signaling molecules often involve complex signal transduction pathways. wikipedia.org These pathways can include the activation of various proteins and the generation of second messengers, ultimately leading to changes in cellular behavior such as proliferation, differentiation, and inflammatory responses. wikipedia.orgibecbarcelona.eumdpi.com The specific downstream effects of 8-HETE would depend on the cell type, the specific PPAR subtype activated, and the interplay with other signaling networks.
Enzyme Kinetics Studies Related to 8-HETE Metabolism and Action
Enzyme kinetics studies are essential for understanding the rates and mechanisms of enzyme-catalyzed reactions, including the biosynthesis and metabolism of 8-HETE. wikipedia.org 8-HETE is primarily biosynthesized through the lipoxygenation of arachidonic acid. medchemexpress.comcaymanchem.com Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. researchgate.netmdpi.com
Characterization of Catalytic Mechanisms
The biosynthesis of HETEs by lipoxygenases involves a catalytic mechanism that typically includes steps such as hydrogen abstraction, radical rearrangement, and oxygen insertion. researchgate.net Studies investigating the biosynthesis of 8(S)-HETE in mouse skin indicated that the process involves the stereoselective abstraction of a hydrogen atom from arachidonic acid, consistent with an 8S-lipoxygenase activity. nih.gov This suggests a specific enzymatic mechanism dictates the stereochemistry of the resulting HETE product.
While detailed kinetic parameters specifically for the enzyme(s) responsible for 8(R)-HETE formation in humans or other organisms are not as widely reported as for other LOX isoforms, the general principles of lipoxygenase catalysis apply. These enzymes often utilize a non-heme iron in their active site, which is involved in the catalytic process. researchgate.net
Parameters Influencing Enzyme Activity
Enzyme activity can be influenced by various parameters, including substrate concentration, pH, temperature, and the presence of activators or inhibitors. wikipedia.org In the context of 8-HETE biosynthesis, the availability of the precursor arachidonic acid is a key factor influencing the rate of the reaction. wikipedia.org
Research on other HETE-producing enzymes, such as cytochrome P450 enzymes, has shown that their activity can be modulated by various compounds, sometimes through allosteric mechanisms. nih.gov While specific kinetic parameters (e.g., Km, kcat) for enzymes directly producing 8(R)-HETE are less characterized in the provided sources, studies on related lipoxygenases and cytochrome P450 enzymes highlight the factors that generally influence the rate and efficiency of eicosanoid biosynthesis. explorationpub.comresearchgate.netacs.org
Molecular Modeling and Computational Approaches to Interactions
Molecular modeling and computational approaches are valuable tools for investigating the interactions of small molecules like 8-HETE with their target proteins, such as PPARs and enzymes involved in its metabolism. researchgate.netinventi.inworldscientific.com These methods can provide insights into binding affinities, interaction sites, and the structural basis for observed biological activity. frontiersin.orgacs.org
Computational studies, including molecular docking and molecular dynamics simulations, can be used to predict how 8-HETE enantiomers fit into the ligand-binding pockets of PPAR subtypes. frontiersin.orgacs.org This can help explain the observed subtype selectivity and the differential activity of 8(R)- and 8(S)-HETE. oup.com By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain a better understanding of the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.orgacs.org
Furthermore, molecular modeling can be applied to study the catalytic mechanisms of enzymes that produce or metabolize 8-HETE. libretexts.orgacs.org These approaches can help elucidate the steps involved in the enzymatic reaction, identify key residues in the active site, and predict the effects of structural modifications on enzyme activity. libretexts.orgacs.org
While specific detailed molecular modeling studies focused solely on the interaction of 8(R)-HETE with its potential targets were not extensively detailed in the provided search results, the application of these computational techniques is a standard practice in studying the molecular interactions of lipid mediators and nuclear receptors. inventi.inresearchgate.net
Advanced Analytical Methodologies for Hete 8 R Research
High-Resolution Separation and Identification Techniques
Effective separation is the cornerstone of Hete-8(R) analysis, particularly when dealing with biological samples containing numerous lipid species and isomers. High-resolution chromatographic techniques coupled with sensitive detection methods are essential for isolating Hete-8(R) from complex mixtures and confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed and highly sensitive technique for the analysis of HETEs, including 8(R)-HETE. This method combines the separation power of liquid chromatography with the selective detection and identification capabilities of tandem mass spectrometry researchgate.netresearchgate.netnih.govmdpi.comulisboa.pt. LC-MS/MS allows for the differentiation and quantification of various HETE isomers and enantiomers, such as 8(R)-HETE and 8(S)-HETE, even in complex biological samples like blood plasma and serum researchgate.netnih.gov. The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances sensitivity and specificity by monitoring specific precursor-product ion transitions characteristic of the target analyte mdpi.com. Studies have utilized modified LC-MS/MS methods for assessing HETE levels in biological matrices researchgate.net. The technique can be adapted for comprehensive oxylipin analysis, utilizing solid-phase extraction for sample cleanup and LC-MS/MS with MRM in negative-ion mode for separation and detection researchgate.net.
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) plays a vital role in the separation of Hete-8(R) from other compounds. HPLC separates analytes based on their interaction with a stationary phase and a mobile phase sigmaaldrich.com. For the analysis of HETEs, including 8-HETE, HPLC has been used for purification prior to identification by other spectroscopic methods nih.gov. Chiral HPLC is particularly important for the separation of enantiomers like 8(R)-HETE and 8(S)-HETE caymanchem.comnih.gov. Stereochemical assignment of the (R) enantiomer of HETE has been based on the comparison of chiral HPLC retention times to published data caymanchem.commedchemexpress.com. Normal phase HPLC can be beneficial for separating positional isomers that may co-elute in reversed-phase mode, offering better resolution for small polarity differences sepscience.com. Reversed-phase HPLC, a common mode, uses a nonpolar stationary phase and a polar mobile phase, effectively separating compounds based on hydrophobic interactions sepscience.comlibretexts.org.
Structural Elucidation and Characterization Techniques
Beyond separation and identification, detailed structural elucidation of Hete-8(R) is achieved through various spectroscopic methods that provide insights into its molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including HETEs. 1H-NMR spectroscopy has been used in conjunction with GC-MS for the identification of 8-HETE nih.gov. NMR provides information about the different chemical environments of hydrogen atoms within the molecule, leading to characteristic peak patterns (chemical shifts) and splitting (spin-spin coupling) that reveal the connectivity and arrangement of atoms libretexts.orgmdpi.com. The chemical shift of a nucleus is influenced by the electron density around it and the presence of nearby functional groups msu.edu. Different regions in the 1H-NMR spectrum are characteristic of specific types of protons, such as olefinic, allylic, and aliphatic protons mdpi.com. While 1H-NMR is commonly used, 13C-NMR can also provide valuable structural information, particularly regarding the carbon skeleton and the position of double bonds and carbonyl groups mdpi.com.
Mass Spectrometry (MS) and Time-of-Flight (TOF-MS)
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of an analyte jhuapl.edu. GC-MS has been used for the identification of 8-HETE nih.gov. LC/QTOFMS, a combination of liquid chromatography with quadrupole time-of-flight mass spectrometry, has been employed to identify the stereochemistry of the hydroxy group at C-8 of HETE by chiral column chromatography analysis nih.govresearchgate.net. MS/MS analysis of 8-HETE provides characteristic fragmentation patterns that aid in its unambiguous identification mdpi.comresearchgate.net. These fragmentation patterns often involve the cleavage of bonds adjacent to the hydroxyl group and losses of water and carbon dioxide mdpi.com.
Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with LC (LC/TOF-MS), offers high mass accuracy and high resolution, which are crucial for analyzing complex biological samples and confirming the molecular weight of analytes lcms.czspectroscopyonline.com. TOF-MS measures the time it takes for ions to travel through a flight tube to a detector, with the time of flight being related to the ion's mass-to-charge ratio tofwerk.com. This technique allows for the simultaneous measurement of all mass-to-charge ratios, improving speed and sensitivity compared to scanning mass analyzers like quadrupoles tofwerk.com. High mass accuracy enables the determination of the elemental composition of the analyte tofwerk.com. Reflectrons are often used in TOF-MS to improve resolution by correcting for variations in ion kinetic energy spectroscopyonline.comtofwerk.com.
UV-Visible and Fluorescence Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a valuable tool for the detection and quantification of Hete-8(R) and related eicosanoids, particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). Hete-8(R) exhibits a characteristic maximum absorbance (λmax) at 237 nm due to the presence of conjugated double bonds in its structure netascientific.comcaymanchem.com. This inherent chromophore allows for its detection using UV detectors in HPLC systems, typically monitoring absorbance around 235 nm pnas.orgnih.gov.
UV-Vis spectroscopy can also be used to monitor enzymatic reactions involving Hete-8(R) precursors. For instance, the disappearance of the conjugated diene chromophore of 8R-hydroperoxy-eicosatetraenoic acid (8R-HpETE), a precursor to 8R-HETE, upon enzymatic cleavage can be tracked by changes in UV absorbance nih.gov. Measuring the increase in absorbance at 235 nm is also employed to determine the rates of reactions catalyzed by enzymes that produce HETE products pnas.org.
While UV-Vis spectroscopy offers direct detection for Hete-8(R), fluorescence spectroscopy is another technique applied in the analysis of HETEs, often requiring derivatization to introduce a fluorescent tag. Fluorescent HPLC assays have been developed for the analysis of various HETEs and other arachidonic acid metabolites, utilizing fluorescent probes and fluorescence detection physiology.orgphysiology.org. Although specific details regarding the direct application of fluorescence spectroscopy to underivatized Hete-8(R) are less prominent, the use of fluorescent methods for HETEs in general highlights their potential for sensitive detection, particularly in complex biological matrices nih.gov.
Chiral Analysis Techniques for Enantiomeric Purity and Configuration
The biological activity of Hete-8(R) is often stereospecific, with the (R) enantiomer exhibiting distinct effects compared to its (S) counterpart ebi.ac.uk. Therefore, determining the enantiomeric purity and confirming the (R) configuration of Hete-8(R) is critical in research. Chiral analysis techniques, predominantly chiral HPLC, are essential for this purpose netascientific.comcaymanchem.com.
Stereochemical assignment of the (R) enantiomer of 8-HETE is commonly achieved by comparing its retention time on a chiral stationary phase column to that of authentic standards or published data netascientific.comcaymanchem.com. Various chiral columns have been successfully employed for the enantioseparation of HETEs, including Chiralcel ID, OD-H, AD-H, IA-U, OB-H, and OJ columns, often used in conjunction with HPLC or LC-MS systems pnas.orgnih.govtandfonline.commdpi.comnih.gov.
Studies have shown that enzymatic synthesis of 8(R)-HETE can yield high enantiomeric purity. For example, the coral 8-lipoxygenase has been found to produce 8(R)-HETE with an enantiomeric purity close to 99.4% sci-hub.se. Similarly, 8R-HETE isolated from Euphausia pacifica was identified as having the R configuration through chiral column chromatography analysis using LC/QTOFMS, with purities exceeding 95% achieved through purification procedures tandfonline.com.
Chiral analysis is frequently coupled with mass spectrometry (MS) techniques, such as LC-MS, GC-MS, LC/QTOFMS, LC-MS/MS, UHPLC-HRMS, LC-ECAPCI/SRM/MS, and LC-ECAPCI/MRM/MS, to provide both separation and structural identification or quantification of Hete-8(R) and its enantiomer ebi.ac.uktandfonline.commdpi.comnih.govresearchgate.netmdpi.comcreative-proteomics.com. Derivatization, such as the formation of methyl ester or pentafluorobenzyl (PFB) ester derivatives, can enhance chromatographic separation or ionization efficiency for MS detection pnas.orgnih.govmdpi.comnih.govmdpi.com.
The separation of 8R-HETE and 8S-HETE allows researchers to differentiate between enzymatically produced, stereospecific Hete-8(R) and racemic 8-HETE that might arise from non-enzymatic oxidation of arachidonic acid mdpi.comresearchgate.net.
Table 1: Examples of Chiral Chromatography Conditions for HETEs
| Column Type | Mobile Phase | Detection Method | Application | Source |
| CHIRALPAK ID | Formic acid solution pH 2.0/methanol (20/80) | LC/QTOFMS | Stereochemistry of 8-HETE from E. pacifica | tandfonline.com |
| Chiralcel OD-H | Not specified, used with methyl ester derivative | Chiral SP-HPLC | Stereochemistry of 8-HETE methyl ester | nih.gov |
| CHIRALPAK IA-U | Reversed-phase, gradient elution | Direct chiral LC-MS | 3-hydroxy fatty acids (mentioned with HETEs) | mdpi.com |
| CHIRALPAK AD-H | Hexane/2-propanol/methanol (gradient) | LC-MS (ECAPCI) | Hydroperoxyeicosatetraenoic acids in serum | mdpi.com |
| Chiralcel OB-H | n-hexane/2-propanol/acetic acid (95/5/0.01) | Not specified | Hydroxy-octadenoic acid derivatives | sci-hub.se |
| Whatman Partisil 5 silica | Not specified, used with methyl ester derivative | Chiral phase HPLC | Stereochemistry of HETE products | pnas.org |
| Not specified | Isopropanol/methanol/hexane | LC-ECAPCI/MRM/MS | Chiral eicosanoid lipids (PFB-esters) | nih.gov |
Application of Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
Multi-omics technologies, such as metabolomics and proteomics, are increasingly applied in research involving Hete-8(R) to gain a comprehensive understanding of its role in biological systems. Lipidomics, a subset of metabolomics specifically focused on lipids, is particularly relevant for studying eicosanoids like Hete-8(R) mdpi.comcreative-proteomics.com.
Targeted lipidomics approaches utilize highly sensitive and specific MS-based methods, often coupled with UPLC or UHPLC, to quantify Hete-8(R) and a wide range of other lipid mediators in various biological samples, including serum, plasma, tissues, and cells nih.govresearchgate.netcreative-proteomics.comcreative-proteomics.com. These methods allow for the simultaneous quantification of different HETE isomers, including 8R-HETE and 8S-HETE, enabling the assessment of both enzymatic and non-enzymatic formation pathways mdpi.comresearchgate.netcreative-proteomics.com. The inclusion of Hete-8(R) in metabolomics databases like RefMet further facilitates its analysis in large-scale metabolomics studies nih.govmetabolomicsworkbench.org.
By measuring the levels of Hete-8(R) and correlating them with the abundance of other metabolites (metabolomics) or the expression of enzymes involved in its synthesis or metabolism (proteomics), researchers can elucidate the pathways in which Hete-8(R) participates and its potential functions creative-proteomics.comnih.govresearchgate.net. For instance, metabolomics studies have included the analysis of 8-HETE levels in the context of conditions like acute spinal cord injury and acute coronary syndrome caymanchem.comresearchgate.net. The production of 8-HETE by specific lipoxygenases, such as 8S-LOX, has been investigated, and metabolite analysis has proven useful in understanding the catalytic activity of these enzymes researchgate.net.
Integrated omics analyses, combining lipidomics/metabolomics with proteomics, can provide deeper insights into the biological roles of Hete-8(R). While direct proteomics studies focusing solely on Hete-8(R) itself are not applicable as it is a lipid metabolite, proteomics can be used to study the enzymes responsible for its biosynthesis, such as lipoxygenases and cytochrome P450 enzymes creative-proteomics.comnih.govlabroots.com. Correlating changes in Hete-8(R) levels with the expression or activity of these enzymes, as determined by proteomics techniques like Western blotting, helps to understand the regulatory mechanisms governing Hete-8(R) production in different cellular and physiological contexts nih.govresearchgate.net. Studies using multi-omics approaches have explored the involvement of 8-HETE in processes like inflammation and cardiomyocyte hypertrophy by examining its levels alongside related signaling pathways and protein markers researchgate.net.
Future Research Directions and Translational Perspectives
Discovery and Characterization of Novel 8-HETE Receptors
A significant area for future research involves the discovery and detailed characterization of specific receptors for 8-HETE, including the 8(R) stereoisomer. Currently, dedicated receptors have not been identified for most hydroxyeicosatetraenoic acids (HETEs), with notable exceptions being the OXE receptor for 5-oxo-ETE and GPR31 for 12S-HETE. nih.gov The absence of identified, dedicated receptors for 8-HETE presents a challenge in fully elucidating its mechanisms of action. Future studies employing techniques such as receptor binding assays, affinity chromatography, and advanced screening methods are necessary to identify potential G protein-coupled receptors or other protein targets that specifically interact with 8(R)-HETE. Characterization of these receptors, including their tissue distribution, downstream signaling pathways, and ligand binding properties, will provide crucial insights into how 8(R)-HETE exerts its biological effects.
In-depth Investigation of Stereoisomer-Specific Biological Functions
Research has indicated that different stereoisomers of 8-HETE can exhibit distinct biological activities. ontosight.aiontosight.ai This difference is attributed to their unique stereochemical configurations, which can influence their interactions with enzymes and receptors. ontosight.ai For instance, 8(S)-HETE has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and has been reported to possess anti-mitogenic and anti-tumor properties in certain contexts. researchgate.nethmdb.caresearchgate.netcaymanchem.com Conversely, 8-HETE (which may represent a mixture of isomers or the racemic form) has been implicated in pro-inflammatory actions and the induction of cardiac hypertrophy. researchgate.net Future research needs to focus specifically on isolating and investigating the biological functions of the 8(R) enantiomer to differentiate its activities from those of 8(S)-HETE and the racemic mixture. This includes detailed studies on its specific roles in inflammation, immune responses, cell proliferation, differentiation, and potential involvement in diseases such as cancer, atherosclerosis, and asthma, as suggested for 8-HETE in general. ontosight.aiontosight.ai Understanding these stereoisomer-specific effects is vital for determining the precise physiological and pathophysiological roles of 8(R)-HETE and for exploring its potential as a therapeutic target or agent.
Advancements in Preclinical Mechanistic Models
Advancing the understanding of 8(R)-HETE's mechanistic roles requires the development and refinement of preclinical models. While various in vitro (e.g., cell lines, 3D cultures) and in vivo (e.g., mouse models) preclinical models are utilized in biomedical research, they each have advantages and limitations in replicating the complexity of human physiology and disease. insights.biodovepress.com Future research should focus on establishing and validating preclinical models specifically tailored to study the effects of 8(R)-HETE. This could involve developing cell-based assays that are responsive to 8(R)-HETE stimulation or inhibition, creating genetically modified animal models with altered 8-HETE metabolic pathways, or utilizing humanized models that better recapitulate relevant human tissues and responses. insights.biodovepress.com Integrating mechanistic modeling approaches with experimental data from these models can help to elucidate the complex pathways influenced by 8(R)-HETE and predict its behavior in biological systems. acs.orgnih.gov Such advancements in preclinical models are crucial for conducting in-depth mechanistic studies and evaluating the potential efficacy and safety of interventions targeting 8-HETE pathways.
Development of Targeted Analytical Assays for Biological Matrices
Accurate quantification of 8(R)-HETE in various biological matrices is essential for both research and potential clinical applications. Eicosanoids like 8-HETE are typically present at low concentrations in biological fluids, and their stability can be a challenge, with potential for artificial formation ex vivo. nih.govresearchgate.net While techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for eicosanoid analysis due to their sensitivity and selectivity, developing targeted assays specifically for 8(R)-HETE in complex biological samples remains an area for advancement. nih.govresearchgate.netnih.govcaymanchem.com Future research should focus on developing highly sensitive, selective, and robust analytical methods capable of distinguishing and quantifying 8(R)-HETE from other isomers and related lipids in various matrices, including serum, sputum, bronchoalveolar lavage fluid (BALF), and potentially less conventional samples. nih.govnih.govroyalsocietypublishing.org This involves optimizing sample collection and preparation protocols to minimize ex vivo oxidation and isomerization, as well as developing advanced chromatographic and mass spectrometric techniques for improved separation and detection of the specific stereoisomer. nih.govnih.gov The development of such targeted assays will facilitate accurate measurement of 8(R)-HETE levels in physiological and pathological conditions, supporting biomarker discovery and mechanistic studies.
Integration of Artificial Intelligence and Machine Learning in Retrobiosynthesis and Pathway Discovery
Q & A
Q. How can researchers improve transparency in reporting Hete-8(R) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
